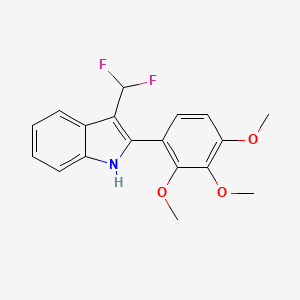

3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole

Description

3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole is a synthetic indole derivative characterized by a difluoromethyl group at position 3 and a 2,3,4-trimethoxyphenyl (TMP) substituent at position 2. The difluoromethyl group may enhance metabolic stability and lipophilicity compared to sulfur-containing analogs, influencing pharmacokinetic properties .

Properties

Molecular Formula |

C18H17F2NO3 |

|---|---|

Molecular Weight |

333.3 g/mol |

IUPAC Name |

3-(difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole |

InChI |

InChI=1S/C18H17F2NO3/c1-22-13-9-8-11(16(23-2)17(13)24-3)15-14(18(19)20)10-6-4-5-7-12(10)21-15/h4-9,18,21H,1-3H3 |

InChI Key |

BZHSQQZNLVQYIK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=C(C3=CC=CC=C3N2)C(F)F)OC)OC |

Origin of Product |

United States |

Preparation Methods

Use of Difluoromethylborates as Radical Precursors

Recent studies have demonstrated the utility of difluoromethylborates as stable and effective sources of difluoromethyl radicals under oxidative conditions. These borates can generate difluoromethyl radicals that add to isonitrile or aromatic substrates, including indoles, to yield difluoromethylated products.

-

- Difluoromethylborates with electron-donating substituents (e.g., diethylamino-substituted borates) are preferred due to their stability and reactivity.

- Chemical oxidation is employed to generate the difluoromethyl radical from the borate.

- Reaction conditions are mild and typically performed at room temperature.

-

- The method tolerates various substituents on the aromatic ring, including electron-donating groups like methoxy groups.

- The 2,3,4-trimethoxyphenyl substituent is compatible with radical conditions, allowing for the synthesis of the target compound.

- Yields for similar difluoromethylated phenanthridines range from moderate to good (around 40-65% crude yields by NMR), with isolated yields somewhat lower due to purification challenges.

-

- Mild conditions avoid harsh reagents or high temperatures.

- The radical pathway allows for selective functionalization at the 3-position of the indole.

-

- Some difluoromethylborates are hygroscopic and unstable, requiring careful handling.

- Purification can be challenging due to co-elution of unreacted substrates.

Table 1: Representative Radical Difluoromethylation Conditions

| Parameter | Details |

|---|---|

| Radical source | Difluoromethylborate (e.g., diethylamino-substituted) |

| Oxidant | Chemical oxidant (e.g., potassium persulfate) |

| Solvent | Acetonitrile or dichloromethane |

| Temperature | Room temperature |

| Reaction time | Several hours (up to 48 h in some cases) |

| Yield range (crude) | 40-65% (by ^19F NMR) |

| Purification | Chromatography or recrystallization |

Electrophilic Difluoromethylation Approaches

Another approach involves electrophilic difluoromethylation reagents such as S-(difluoromethyl) benzenesulfonothioate, which can transfer the difluoromethyl group to nucleophilic sites on the indole ring.

-

- The indole substrate (bearing the 2-(2,3,4-trimethoxyphenyl) group) is reacted with S-(difluoromethyl) benzenesulfonothioate in the presence of a catalytic amount of tetrabutylammonium iodide.

- The reaction is performed under inert atmosphere (argon) with degassed solvents.

- Photochemical irradiation or mild heating may be employed to facilitate the reaction.

-

- The reaction proceeds via nucleophilic attack of the indole on the electrophilic difluoromethyl donor.

- The procedure termed "Method A" is preferred for its efficiency and reproducibility.

- Purification is done by preparative thin-layer chromatography or flash column chromatography.

-

- Yields for similar difluoromethylated indoles are high, often exceeding 80-90% on small scale.

- Products are characterized by ^1H NMR, ^13C NMR, ^19F NMR, IR spectroscopy, and high-resolution mass spectrometry.

| Compound | Yield (%) | Purification Method | Key Spectroscopic Data |

|---|---|---|---|

| 3-((Difluoromethyl)thio)-1-methyl-1H-indole | 75-99 | Preparative TLC or flash chromatography | ^19F NMR δ ~ -92 ppm (doublet, J ~ 58 Hz) |

| 3-((Difluoromethyl)thio)-4-methoxy-1H-indole | 98 | Flash chromatography | IR peaks at 3121, 3055 cm^-1; HRMS confirms molecular ion |

- These data indicate the robustness of the electrophilic difluoromethylation method for related indole derivatives.

Synthetic Route Summary for this compound

A plausible synthetic sequence based on literature precedents is:

Synthesis of 2-(2,3,4-trimethoxyphenyl)-1H-indole : Typically prepared by palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) of 2-halogenated indole with 2,3,4-trimethoxyphenyl boronic acid or stannane.

Difluoromethylation at the 3-position :

- Using S-(difluoromethyl) benzenesulfonothioate under Method A conditions.

- Alternatively, radical difluoromethylation using difluoromethylborates with chemical oxidants.

Purification and Characterization :

- Flash chromatography or preparative TLC.

- Confirm structure and purity by NMR (^1H, ^13C, ^19F), IR, and HRMS.

Comparative Analysis of Methods

| Aspect | Radical Difluoromethylation (Difluoromethylborates) | Electrophilic Difluoromethylation (S-(Difluoromethyl) benzenesulfonothioate) |

|---|---|---|

| Reaction Conditions | Mild, room temperature, oxidative | Mild, inert atmosphere, possible photochemical irradiation |

| Reagent Stability | Some reagents hygroscopic and unstable | Reagents generally stable |

| Yield | Moderate to good (40-65% crude) | High (75-99%) |

| Purification Complexity | Moderate, sometimes difficult | Straightforward |

| Scalability | Gram-scale possible but yields may drop | Demonstrated on small to medium scale |

| Functional Group Tolerance | Good, tolerates methoxy substituents | Good, compatible with methoxy and other groups |

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethoxyphenyl group can modulate its overall activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds:

2-(1H-Imidazol-1-yl)-3-((3,4,5-Trimethoxyphenyl)thio)-1H-Indole (Compound 81) Structure: Features a thioether-linked 3,4,5-trimethoxyphenyl group at position 3 and an imidazole at position 2. Activity: Demonstrates potent anti-chronic myeloid leukemia (CML) activity with IC50 values of 28–35 nM in KU812 and LAMA 84 cell lines . Comparison: The target compound replaces the thioether and imidazole with difluoromethyl and 2,3,4-TMP groups.

2-(Thiophen-2-yl)-3-((3′,4′,5′-Trimethoxyphenyl)thio)-1H-Indole (Compound 8, )

- Structure : Contains a thiophene at position 2 and a 3,4,5-TMP-thio group at position 3.

- Synthesis : 60% yield, melting point 195–198°C .

- Comparison : The thiophene and thioether groups may enhance π-π stacking and hydrogen bonding, whereas the target’s difluoromethyl group could increase hydrophobicity and membrane permeability.

Role of the Trimethoxyphenyl Group

The TMP moiety is a common pharmacophore in tubulin inhibitors, as seen in colchicine-site binders like Compound 81 . Its methoxy groups facilitate hydrophobic interactions with tubulin’s β-subunit.

Fluorine vs. Sulfur: Electronic and Metabolic Effects

- Electronic Effects : The difluoromethyl group is electron-withdrawing, which may polarize the indole ring and enhance interactions with tubulin’s acidic residues. In contrast, thioethers (e.g., Compound 81) are electron-rich, favoring redox-mediated mechanisms .

Biological Activity

3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 270.24 g/mol. The compound features a difluoromethyl group and multiple methoxy substituents on a phenyl ring, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing indole structures exhibit significant anticancer properties. For instance, 3-(difluoromethyl)-1H-indole derivatives have been shown to inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that related indole derivatives effectively inhibited tumor growth in xenograft models. The compounds were found to activate caspase pathways leading to apoptosis in cancer cells .

Antimicrobial Activity

Indole derivatives have also been reported to possess antimicrobial properties. The presence of the difluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

- Research Findings: In vitro assays showed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate antibacterial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- DNA Interaction: Indoles are known to intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that indole derivatives can induce oxidative stress in cells, leading to apoptosis.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-(difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce the trimethoxyphenyl group at the indole C-2 position. For example, Pd-catalyzed coupling of 3-(difluoromethyl)-1H-indole with 2,3,4-trimethoxyphenylboronic acid in anhydrous solvents (e.g., THF or DMF) under inert gas (argon) is a common approach. Post-reaction purification via column chromatography (e.g., using ethyl acetate/hexane gradients) is critical for isolating the target compound .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the difluoromethyl and trimethoxyphenyl substituents. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment. TLC monitoring during synthesis ensures reaction progression .

Q. What solvent systems are optimal for purification?

- Methodological Answer : A 70:30 ethyl acetate/hexane gradient is effective for column chromatography, as demonstrated in similar indole derivatives. For polar byproducts, increasing ethyl acetate polarity to 80:20 improves separation .

Advanced Research Questions

Q. How do structural modifications at the C-2 position influence tubulin polymerization inhibition?

- Methodological Answer : Comparative studies show that replacing the trimethoxyphenyl group with heterocycles (e.g., benzofuran or thiophene) reduces antiproliferative activity. The trimethoxyphenyl moiety enhances binding to the colchicine site of tubulin, as evidenced by luciferase assays in NIH3T3 Shh-LII cells and IC₅₀ values in leukemia models .

Q. What analytical challenges arise in quantifying metabolic stability?

- Methodological Answer : LC-MS/MS with stable isotope-labeled internal standards is used to track metabolic degradation. The difluoromethyl group’s susceptibility to oxidative defluorination requires careful pH control (e.g., buffered solutions at pH 7.4) during in vitro assays with liver microsomes .

Q. How can contradictory cytotoxicity data between cell lines be resolved?

- Methodological Answer : Discrepancies often stem from variations in cell membrane permeability or efflux pump expression (e.g., P-glycoprotein). Flow cytometry with fluorescent analogs (e.g., BODIPY-conjugated derivatives) quantifies intracellular accumulation, while CRISPR knockouts of ABC transporters validate mechanisms .

Q. What computational methods predict binding affinity to Hedgehog (Hh) signaling targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with Smoothened (SMO) receptors. Pharmacophore mapping of the trimethoxyphenyl group identifies hydrophobic and hydrogen-bonding motifs critical for Hh pathway inhibition .

Key Contradictions in Literature

- Substituent Effects : While highlights benzofuran substituents as less potent, reports thiophene analogs with IC₅₀ values <20 nM, suggesting heterocycle-specific synergies.

- Metabolic Stability : Fluorinated indoles in show enhanced stability, but notes defluorination risks under basic conditions, requiring pH optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.